molecular formula C9H12O4 B15214375 2-Oxooctahydro-1-benzofuran-3-carboxylic acid CAS No. 4354-68-1

2-Oxooctahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B15214375
CAS No.: 4354-68-1
M. Wt: 184.19 g/mol
InChI Key: VYXVINFEYFUPHJ-UHFFFAOYSA-N
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Description

2-Oxooctahydro-1-benzofuran-3-carboxylic acid is a sophisticated bicyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This compound features a fused benzofuran system with a ketone and a carboxylic acid functional group, making it a versatile building block for the construction of more complex molecules. The benzofuran core is a privileged structure found in numerous biologically active natural products and pharmacologically significant compounds . Research into similar benzofuran-carboxylic acid derivatives has revealed a broad spectrum of potential therapeutic activities, including antimicrobial, antifungal, and anti-fibrotic properties . For instance, spirocyclic benzofuranone structures have been identified as key motifs in compounds with promising anti-renal fibrosis activity . Furthermore, carboxylic acid derivatives are pivotal in organic synthesis, serving as key intermediates for various transformations and in the development of novel materials . The presence of both a carboxylic acid and a ketone group on this saturated benzofuran scaffold provides multiple handles for chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

4354-68-1

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H12O4/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h5-7H,1-4H2,(H,10,11)

InChI Key

VYXVINFEYFUPHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C(=O)O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-Oxooctahydrobenzofuran-3-carboxylic acid, often involves the cyclization of phenolic compounds with acetoacetic ester derivatives. One common method is the Fe-catalyzed oxidative cross-coupling of phenols with acetoacetic ester derivatives . Another method involves the intramolecular cyclization of 3-(2-halo-phenoxy)acrylic esters in the presence of a Pd(OAc)2–PPh3 catalyst .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-Oxooctahydrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Oxooctahydrobenzofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxooctahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) Benzofuran vs. Benzopyran Derivatives
  • Core Structure :
    • The target compound’s benzofuran core (five-membered oxygen-containing ring fused to benzene) contrasts with benzopyran derivatives (six-membered oxygen-containing ring fused to benzene), as seen in 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives .
    • Impact on Pharmacokinetics : The benzopyran scaffold is associated with enhanced metabolic stability in drug candidates, while the saturated benzofuran system in the target compound may reduce ring strain and improve solubility.
(b) Substituent Effects
  • Functional Groups :
    • The ketone at position 2 and carboxylic acid at position 3 in the target compound enable hydrogen bonding and metal coordination, similar to benzopyran derivatives. However, substituents like sulfonic acid (e.g., in {2-methoxy-4-[3-methyl-5-(3-methyloxiran-2-yl)-2,3-dihydro-1-benzofuran-2-yl]phenyl}oxidanesulfonic acid) increase acidity and water solubility compared to carboxylic acid derivatives .
    • Electron-Donating Groups : Methoxy or methyloxiran substituents (e.g., in dihydrobenzofuran derivatives from ) may enhance steric bulk and alter electronic properties, affecting binding affinity in biological systems .

Pharmacological Potential

  • Benzopyran Derivatives : 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have demonstrated promise in cancer therapy, targeting pathways such as angiogenesis and apoptosis . This suggests that structural optimization of benzofuran analogues could yield similar therapeutic benefits.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Functional Groups Pharmacological Notes
2-Oxooctahydro-1-benzofuran-3-carboxylic acid Octahydrobenzofuran Oxo (C2), Carboxylic acid (C3) Ketone, Carboxylic acid Unknown activity; synthetic potential
6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives Benzopyran Variable at C6 (e.g., alkyl, aryl) Ketone, Carboxylic acid Anticancer applications
{2-Methoxy-4-[3-methyl-5-(3-methyloxiran-2-yl)-2,3-dihydro-1-benzofuran-2-yl]phenyl}oxidanesulfonic acid Dihydrobenzofuran Methoxy, Methyloxiran, Sulfonic acid Sulfonic acid, Ether Enhanced solubility

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